N-(o-Nitrophenylthio)-L-isoleucine
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Overview
Description
N-(o-Nitrophenylthio)-L-isoleucine is a compound that belongs to the class of nitrophenylthio derivatives of amino acids It is characterized by the presence of a nitrophenylthio group attached to the amino acid L-isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(o-Nitrophenylthio)-L-isoleucine can be synthesized through the reaction of L-isoleucine with o-nitrophenylsulphenyl thiocyanate in the presence of silver nitrate. This method yields high amounts of the desired product . The reaction is selective, producing Nα-mono-o-nitrophenylthio and NαNε-bis-o-nitrophenylthio derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(o-Nitrophenylthio)-L-isoleucine undergoes various chemical reactions, including:
Thermolysis: This reaction involves the decomposition of the compound upon heating, leading to the formation of benzimidazolone derivatives.
Common Reagents and Conditions
Thermolysis: Typically conducted at elevated temperatures.
Photolysis: Requires UV light exposure.
Major Products Formed
Thermolysis: Benzimidazolone and its derivatives.
Photolysis: 4′-anilinoazobenzene-2-sulphinic acid.
Scientific Research Applications
N-(o-Nitrophenylthio)-L-isoleucine has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(o-Nitrophenylthio)-L-isoleucine involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrophenylthio group can undergo electrophilic substitution reactions, which play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-(o-Nitrophenylthio)-L-phenylalanine: Another nitrophenylthio derivative of an amino acid.
N-(2,4-Dinitrophenylthio)-L-isoleucine: A similar compound with two nitro groups, exhibiting different reactivity and properties.
Uniqueness
N-(o-Nitrophenylthio)-L-isoleucine is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other nitrophenylthio derivatives
Properties
CAS No. |
7690-79-1 |
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Molecular Formula |
C12H16N2O4S |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O4S/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18/h4-8,11,13H,3H2,1-2H3,(H,15,16)/t8-,11-/m0/s1 |
InChI Key |
UFHDHBSNSXORPU-KWQFWETISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CCC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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